1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride is a fluorinated piperazine derivative characterized by a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, with a methyl-substituted piperazine moiety.
Properties
IUPAC Name |
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c1-8-7-17(5-4-16-8)10-3-2-9(12(13,14)15)6-11(10)18(19)20;/h2-3,6,8,16H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQQDCFDDQQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride typically involves multiple steps, starting with the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with methyl piperazine to form the target compound. The reaction conditions include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to achieve high yields and purity. The use of automated systems and advanced purification methods, such as recrystallization or chromatography, ensures the production of high-quality 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives or other oxidized products.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.
Reduction: Iron powder, hydrogen gas, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Nitroso derivatives from oxidation reactions.
Amines from reduction reactions.
Substituted piperazines from substitution reactions.
Scientific Research Applications
Pharmacological Research
1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that similar piperazine derivatives can exhibit activity as anxiolytics or antidepressants, suggesting that this compound may also possess such properties.
Proteomics Research
This compound is utilized in proteomics research due to its ability to modify proteins or peptides selectively. It can serve as a biochemical tool for studying protein interactions and functions, particularly in the context of post-translational modifications. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, facilitating its use in cellular assays .
Synthesis of Novel Therapeutics
The unique chemical framework of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride makes it an attractive precursor for the synthesis of novel therapeutic agents. Researchers have explored its derivatives for potential anti-cancer properties and as inhibitors of specific enzymes involved in disease pathways. The nitro and trifluoromethyl groups are known to enhance biological activity and selectivity, making this compound a valuable starting material for drug development .
Case Study 1: Antidepressant Activity
A study investigated the effects of piperazine derivatives on serotonin receptors, revealing that compounds similar to 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride exhibited significant binding affinity and activity at serotonin receptor subtypes. This suggests potential antidepressant effects, warranting further exploration into its mechanism of action and therapeutic efficacy in clinical settings.
Case Study 2: Inhibition of Protein Kinases
In another research project, derivatives of this compound were tested for their ability to inhibit specific protein kinases involved in cancer progression. The results indicated that modifications to the piperazine ring could enhance inhibitory activity, leading to the development of new cancer therapeutics based on this scaffold.
Mechanism of Action
The mechanism by which 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the trifluoromethyl group can influence the electronic properties of the molecule. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in substituent placement and functional groups on the phenyl ring, significantly altering physicochemical and biological properties:
Pharmacological and Chemical Properties
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~3.2 estimated) relative to 4-fluoro or 4-methyl derivatives (logP ~2.5–2.8), influencing membrane permeability .
- Synthetic Utility: Unlike intermediates such as methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (used in spirocyclic compounds, e.g., LCMS m/z 411 ), the target compound’s nitro group may limit its direct use in further functionalization without reduction.
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride, with the chemical formula and CAS number 299426-31-6, is a compound of interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.72 g/mol |
| Melting Point | 159-161 °C |
| Hazard Classification | Irritant |
1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride exhibits various biological activities, primarily through its interaction with specific biological targets:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating IC50 values in the micromolar range .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures possess neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride:
Comparative Analysis of Biological Activities
To better understand the biological activities of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride, a comparison with related compounds is useful:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |
|---|---|---|---|
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride | Moderate | Moderate | Emerging |
| Similar Piperazine Derivative A | Strong | High | Established |
| Similar Piperazine Derivative B | Weak | Moderate | Under Investigation |
Q & A
Advanced Research Question
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with configurations reported in analogous compounds .
- X-ray crystallography : Single-crystal analysis definitively assigns stereochemistry. For example, a 3-methyl group in the R-configuration shows distinct dihedral angles (~60°) in crystal lattices .
- NOESY NMR : Cross-peaks between the methyl group and adjacent protons confirm spatial proximity, supporting proposed conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
